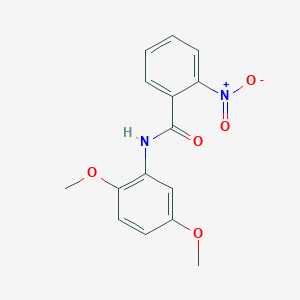![molecular formula C17H26N2O3S B5505772 N-(3-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5505772.png)
N-(3-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide is a chemical compound with potential biological activity due to its structure. The compound's significance lies in its molecular configuration, which is similar to other methanesulfonanilides known for biological interactions.
Synthesis Analysis
The synthesis of similar methanesulfonamide compounds often involves reactions with halophenyl methanesulfonamides or through cross-coupling reactions. For instance, the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide involved Sonogashira cross-coupling, indicative of a potential method for synthesizing related compounds (Durgadas, Mukkanti, & Pal, 2012).
Molecular Structure Analysis
Similar methanesulfonamide compounds have a characteristic molecular structure where the amide hydrogen atom is positioned on one side of the benzene ring, while the methanesulfonyl group lies on the opposite side. This structural orientation is crucial for biological activity (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Methanesulfonamide compounds can form 1:1 complexes with other molecules, indicating potential reactivity and interaction with various biological entities. These interactions often involve hydrogen bonding, as observed in similar compounds (Huczyński et al., 2007).
Physical Properties Analysis
The physical properties of methanesulfonamide compounds depend on their molecular structure. Parameters like bond lengths, torsion angles, and hydrogen bonding play a significant role in determining these properties. Such details are critical in understanding how these compounds interact at a molecular level (Jacobs, Chan, & O'Connor, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the specific substituents and structural configuration of the methanesulfonamide. For example, N-alkylation in similar compounds has been studied to understand their selectivity and reactivity towards biological receptors (Canale et al., 2016).
科学的研究の応用
Structural and Chemical Properties
Studies have elucidated the structural conformations and potential biological activities of methanesulfonamide derivatives. For instance, the anti conformation of the N—H bond relative to methyl groups in certain methanesulfonamides suggests a configuration that may be favorable in biological interactions, facilitating its availability to receptor molecules during biological activity. This structural insight underlines the potential for designing compounds with specific biological activities based on their conformations and interactions at the molecular level (Gowda, Foro, & Fuess, 2007).
Molecular Interactions and Synthesis
Research into the synthesis of methanesulfonamide derivatives and their molecular interactions has revealed the potential for creating new compounds with tailored properties. For example, the synthesis of nimesulide derivatives and the analysis of their crystal structures have contributed to understanding how molecular electrostatic potential surfaces influence intermolecular interactions. These findings are crucial for the development of molecules with desired chemical and biological properties (Dey et al., 2016).
Application in Material Science
The study of methanesulfonamide derivatives extends to material science, where these compounds are explored for modifying and synthesizing polymers. The addition of alkylsulphenyl chlorides to cis-1,4-polybutadiene demonstrates the regioselective formation of saturated units, underscoring the utility of methanesulfonamides in polymer chemistry and the development of novel materials (Buchan & Cameron, 1978).
Potential in Biochemistry and Pharmacology
The biochemical applications of methanesulfonamides, including their role in enzyme inhibition and activation, indicate their significance in pharmacological research. For example, methanesulfonyl fluoride's interaction with acetylcholinesterase, facilitated by substituted ammonium ions, showcases the intricate mechanisms through which these compounds can influence biological systems (Kitz & Wilson, 1963).
特性
IUPAC Name |
N-(3-methylphenyl)-N-(4-oxo-4-piperidin-1-ylbutyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-15-8-6-9-16(14-15)19(23(2,21)22)13-7-10-17(20)18-11-4-3-5-12-18/h6,8-9,14H,3-5,7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEPDDPXNCFQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCCC(=O)N2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5505697.png)

![5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5505715.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5505726.png)
![4-methyl-2-(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5505734.png)
![2-[3-(1,3-benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5505736.png)


![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B5505758.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B5505775.png)
![(1S*,2S*)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexanol](/img/structure/B5505782.png)
![N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide](/img/structure/B5505787.png)
